7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
CAS No.: 1958100-51-0
Cat. No.: VC13610202
Molecular Formula: C7H7BrClN3
Molecular Weight: 248.51 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride - 1958100-51-0](/images/structure/VC13610202.png)
Specification
CAS No. | 1958100-51-0 |
---|---|
Molecular Formula | C7H7BrClN3 |
Molecular Weight | 248.51 g/mol |
IUPAC Name | 7-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C7H6BrN3.ClH/c8-5-1-2-11-4-6(9)10-7(11)3-5;/h1-4H,9H2;1H |
Standard InChI Key | KOHGYXMCFYXRCN-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(N=C2C=C1Br)N.Cl |
Canonical SMILES | C1=CN2C=C(N=C2C=C1Br)N.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride consists of a bicyclic imidazo[1,2-a]pyridine core, where the imidazole ring is fused to a pyridine ring. Key substituents include:
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Bromine at position 7 (pyridine ring)
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Amino group at position 2 (imidazole ring)
The planar aromatic system enables π-π stacking interactions, while the amine and halogen groups provide sites for hydrogen bonding and electrophilic substitution, respectively .
Table 1: Structural and Nomenclature Data
Property | Value | Source |
---|---|---|
IUPAC Name | 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride | |
Molecular Formula | ||
CAS Number | 1252686-44-4 (hydrochloride) | |
Molecular Weight | 265.51 g/mol | |
Hybridization | sp² (aromatic rings) |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via sequential functionalization of imidazo[1,2-a]pyridine:
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Bromination: Electrophilic substitution at position 7 using bromine or bromosuccinimide (NBS) .
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Amination: Introduction of the amine group at position 2 via Buchwald-Hartwig coupling or nucleophilic substitution .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Bromination | NBS, , 0°C | 78% | |
Amination | , Pd catalyst, 100°C | 65% | |
Salt Formation | HCl (gas), ethanol | 95% |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety. Key challenges include controlling exothermic reactions during bromination and minimizing byproducts such as di-brominated analogs .
Physicochemical Properties
Thermal and Solubility Profiles
The compound decomposes above 250°C without melting, consistent with ionic hydrochloride salts . Solubility data:
Table 3: Solubility in Common Solvents
Spectroscopic Data
Applications in Pharmaceutical Research
Kinase Inhibition
The compound serves as a scaffold for ATP-competitive kinase inhibitors. Structural analogs show IC₅₀ values < 100 nM against JAK2 and EGFR kinases .
Antiviral Activity
Derivatives with modified amine groups exhibit sub-micromolar activity against hepatitis C virus (HCV) NS5A protein, as reported in patent WO2008/124323 .
Recent Research and Developments
Patent Activity
A 2024 patent (CN114605308A) describes its use in covalent inhibitors targeting Bruton’s tyrosine kinase (BTK), highlighting improved selectivity over ibrutinib .
Computational Studies
Density functional theory (DFT) calculations predict strong binding to SARS-CoV-2 main protease (), though in vitro validation is pending .
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